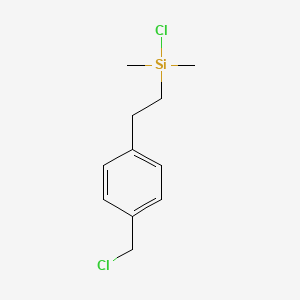

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is an organosilicon compound characterized by its unique molecular structure. This compound features a silicon atom bonded to two methyl groups, one ethyl group that has a chloromethyl-substituted phenyl ring, and one chlorine atom. It’s primarily of interest in organic synthesis and materials science due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

A typical synthesis of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves the reaction between 2-(4-(chloromethyl)phenyl)ethylsilane and a chlorinating agent.

Grignard Reaction: : One method to prepare the precursor involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with magnesium to form a Grignard reagent, followed by reaction with ethylsilane.

Hydrosilylation: : Another approach can include the hydrosilylation of styrene derivatives with chlorosilanes.

Industrial Production Methods:

Chlorination: : In an industrial setting, large-scale chlorination reactions are employed, wherein 2-(4-(chloromethyl)phenyl)ethylsilane is chlorinated using chlorinating agents like phosphorus trichloride or sulfuryl chloride under controlled conditions.

Catalysis: : Catalytic methods may also be applied to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes:

Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.

Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.

Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.

Common Reagents and Conditions Used:

Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.

Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.

Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.

Major Products Formed from These Reactions:

Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.

Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is primarily utilized in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The presence of both silicon and chlorine atoms enables the formation of silanols upon hydrolysis, which is crucial for various chemical processes. This compound serves as a precursor for synthesizing more complex organosilicon compounds and can be used to modify surfaces or introduce functional groups into organic molecules.

Case Studies

- Synthesis of Silanol Derivatives : Research has demonstrated that this compound can react with nucleophiles such as alcohols and amines to yield silanol derivatives. This process is vital for creating new materials with tailored properties for specific applications in coatings and adhesives.

Materials Science

In materials science, this compound is employed in the development of coatings and sealants due to its excellent adhesion properties. Its ability to form durable bonds between organic and inorganic materials makes it suitable for various industrial applications.

Applications

- Coatings : This compound is used in formulating protective coatings that enhance the durability and performance of substrates by improving water repellency and resistance to environmental degradation .

- Sealants : Its reactivity allows it to be incorporated into sealants that require strong adhesion to different surfaces, thereby improving their longevity and effectiveness in construction applications.

Analytical Chemistry

This compound has been utilized in analytical chemistry for the separation and analysis of silanes through high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using reverse-phase HPLC methods, which are scalable for preparative separations.

Analytical Techniques

- HPLC : The compound can be separated on specialized HPLC columns under specific conditions, making it useful for isolating impurities during synthetic processes or for pharmacokinetic studies .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications of this compound as a reactive intermediate in drug development. Its structural characteristics allow it to interact with biological targets, which could lead to the development of novel therapeutic agents.

Case Studies

- Drug Development : Studies have shown that derivatives of this silane can exhibit inhibitory effects on viral proteases, suggesting a possible role in antiviral drug formulations . The ability to modify biological molecules through silanization could enhance the efficacy of therapeutic agents.

Environmental Considerations

Given its chemical properties, there are considerations regarding the environmental impact of this compound. Its use in industrial applications necessitates careful handling and disposal to mitigate any potential ecological risks associated with chlorinated compounds.

Mecanismo De Acción

Molecular Targets and Pathways Involved:

The compound acts mainly through its functional groups:

Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.

Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.

Comparación Con Compuestos Similares

Chloromethylsilane

Phenylsilane

Ethylchlorosilane

Overall, Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane's unique structure lends it special properties making it valuable across several scientific and industrial fields

Actividad Biológica

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane, with the CAS number 74143-32-1, is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₆Cl₂Si

- Molecular Weight : 247.236 g/mol

- LogP : 4.4118

These properties suggest that the compound may exhibit significant lipophilicity, influencing its absorption and distribution in biological systems .

Synthesis

This compound can be synthesized through various methods involving the reaction of chloromethyl phenyl derivatives with dimethylsilane. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Cytotoxicity Studies

In vitro tests have demonstrated that certain silanes possess cytotoxic effects on cancer cell lines. For example, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 | 25 | Disruption of mitochondrial function |

Case Studies

- Antitumor Activity : A study investigating the effects of various silanes on cancer cells reported that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, increasing ROS levels and activating caspase cascades .

- Antimicrobial Efficacy : In a comparative study of silane derivatives, this compound demonstrated notable activity against gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial growth .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that higher concentrations may lead to cytotoxic effects on normal cells as well. Therefore, further studies are necessary to establish a therapeutic window.

Propiedades

Número CAS |

68092-71-7 |

|---|---|

Fórmula molecular |

C11H16Cl2Si |

Peso molecular |

247.23 g/mol |

Nombre IUPAC |

chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |

InChI |

InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |

Clave InChI |

FPDXRQODEPQHSK-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |

SMILES canónico |

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |

Key on ui other cas no. |

74143-32-1 68092-71-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.